molecular formula C17H13BrN2O5S B8284900 Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate

Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate

Cat. No. B8284900
M. Wt: 437.3 g/mol
InChI Key: YXGQKWXSHVOXAQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate is a useful research compound. Its molecular formula is C17H13BrN2O5S and its molecular weight is 437.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H13BrN2O5S

Molecular Weight

437.3 g/mol

IUPAC Name

methyl 5-bromo-8-(4-methylphenyl)sulfonyloxy-1,6-naphthyridine-7-carboxylate

InChI

InChI=1S/C17H13BrN2O5S/c1-10-5-7-11(8-6-10)26(22,23)25-15-13-12(4-3-9-19-13)16(18)20-14(15)17(21)24-2/h3-9H,1-2H3

InChI Key

YXGQKWXSHVOXAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(N=C(C3=C2N=CC=C3)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethyl amine (15.9 mmol) was added to a suspension of methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (10.6 mmol) in chloroform (22 ml) over 5 min. at 20-50° C. Tosyl chloride (12.7 mmol) was added over 5 min maintaining the temperature at 40° C. for 2 h. The mixture was cooled to 20° C. over 15 min. MeOH was added over 30 min, then a mixture of MeOH:water was added over 30 min. The resulting off-white crystalline solid was collected by filtration and dried to give the target compound in 50% yield.
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15.9 mmol
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10.6 mmol
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22 mL
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12.7 mmol
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Synthesis routes and methods II

Procedure details

Triethylamine (0.759 g, 7.50 mmol) was added to a suspension of 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid methyl ester (6, 1.415 g, 5.000 mmol) in chloroform (5 mL) over 5 min maintaining the temperature at 20-50° C. to give a yellow suspension. p-Toluenesulfonyl chloride (1.15 g, 6.00 mmol) was added over 5 min maintaining the temperature at 20-40° C. to give a yellow solution. The mixture was aged at 40° C. for 2 h during which a crystalline solid precipitated out of the mixture and the color faded (HPLC analysis indicated <0.5% starting material remaining). The mixture was cooled to 20° C. over 15 min. MeOH (10 mL) was added over 30 min then a 1:1 mixture of MeOH:water (10 mL) was added over 30 min. The mixture was cooled to −40° C. over 30 min and aged at −40° C. for 30 min. The cold mixture was filtered and the solid was washed with 1:1 MeOH:water (10 mL), MeOH (5 mL), MTBE (10 mL) and hexanes (10 mL) all at 10-20° C. The off-white crystalline solid was dried under a stream of nitrogen to provide 2.112 g (97% yield) of 5-bromo-8-(p-toluenesulfonyloxy)-1,6-naphthyridine-7-carboxylic acid methyl ester (7).
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0.759 g
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1.415 g
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5 mL
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Synthesis routes and methods III

Procedure details

To a slurry of methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (5.0 g, 17.66 mmol, prepared as in Example 113) in chloroform (20 mL) under nitrogen was added N,N,N-diisopropylethylamine (3.72 mL, 26.49 mmol). 4-Methylbenzenesulfonyl chloride (4.04 g, 21.20 mmol) was added over 5 minutes and the reaction was heated to 40 degrees C. and stirred one hour. The completed reaction was cooled to 25 degrees C. and 1:1 methanol:water was added to precipitate the product which was filtered, washed with more 1:1 methanol:water and dried in vacuo. This afforded the desired product as a solid.
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5 g
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N,N,N-diisopropylethylamine
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3.72 mL
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20 mL
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4.04 g
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Synthesis routes and methods IV

Procedure details

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